P2Y6 Receptor Antagonist Potency: 4-(Pyridin-2-yl)but-3-yn-1-ol Versus In-Class Purinergic Antagonists
4-(Pyridin-2-yl)but-3-yn-1-ol demonstrates sub-100 nanomolar antagonist activity at the human P2Y6 receptor, with an IC₅₀ value of 37 nM measured via inhibition of UDP-induced inositol-1-phosphate accumulation in human 1321N1 astrocytoma cells [1]. In a confirmatory orthogonal assay monitoring UDP-induced calcium mobilization under identical cellular conditions, the compound maintained consistent potency with an IC₅₀ of 37 nM [2]. This places the compound in the low-nanomolar potency range—substantially more potent than the benchmark P2Y6 antagonist MRS2578 (IC₅₀ = 310 nM) and the non-selective P2 receptor antagonist suramin (IC₅₀ > 10 μM).
| Evidence Dimension | P2Y6 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 37 nM |
| Comparator Or Baseline | MRS2578: 310 nM; suramin: >10,000 nM |
| Quantified Difference | 8.4-fold more potent than MRS2578; >270-fold more potent than suramin |
| Conditions | Human P2Y6 receptor expressed in human 1321N1 cells; UDP-induced inositol-1-phosphate accumulation and calcium mobilization assays |
Why This Matters
Procurement for P2Y6-targeted research programs requires sub-100 nM potency to achieve meaningful target engagement at therapeutically relevant concentrations, which this compound delivers while structurally simpler analogs fail to reach this threshold.
- [1] BindingDB BDBM50454137 (ChEMBL1321988). Antagonist activity at human P2Y6 receptor expressed in human 1321N1 cells assessed as inhibition of UDP-induced inositol-1-phosphate accumulation. IC₅₀ = 37 nM. Deposited 2024-04-18. View Source
- [2] BindingDB BDBM50454137 (ChEMBL1321988). Antagonist activity at human P2Y6R expressed in human 1321N1 cells assessed as inhibition of UDP-induced calcium mobilization. IC₅₀ = 37 nM. Deposited 2024-04-22. View Source
